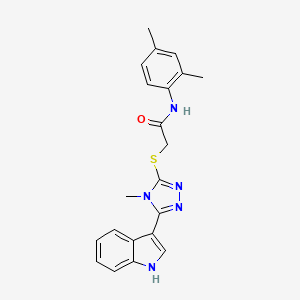

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that contains indole and triazole moieties. Indole is a fundamental structure in many biological systems, whereas triazole rings are often found in pharmaceuticals due to their stability and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves several key steps:

Indole Preparation: : The indole ring can be synthesized through Fischer indole synthesis, which involves phenylhydrazine and an aldehyde or ketone.

Triazole Formation: : The triazole ring can be formed through cyclization reactions involving hydrazides or other nitrogen-containing precursors.

Thioamide Linkage: : The linkage of the indole and triazole via a thioamide bond involves nucleophilic substitution reactions.

Acylation: : Acylation of the final product with 2,4-dimethylphenylacetyl chloride.

Industrial Production Methods

Industrial production can vary but often involves catalytic methods to increase yields and efficiency. Continuous flow reactors and microwave-assisted synthesis may be employed to reduce reaction times and improve the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : This compound can undergo oxidation to form sulfoxides and sulfones.

Reduction: : Reduction can be applied to alter the indole or triazole rings, often leading to hydrogenated derivatives.

Substitution: : It can participate in various nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reduction: : Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: : Alkyl halides, acyl chlorides under base catalysis.

Major Products

Oxidation: : Sulfoxides, sulfones.

Reduction: : Hydrogenated indole/triazole derivatives.

Substitution: : Derivatives with altered acyl groups or substitutions on the aromatic rings.

Applications De Recherche Scientifique

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide has a wide range of applications:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Medicine: : Investigated for its potential pharmaceutical properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The compound exerts its effects through various mechanisms, such as:

Interaction with Proteins: : The indole and triazole groups can bind to active sites on enzymes, altering their activity.

Signal Pathway Modulation: : It may affect cellular signaling pathways, leading to changes in cell behavior and function.

Molecular Targets: : Possible targets include kinases, proteases, and other enzymes involved in disease progression.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((4-Phenyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(2,4-Dimethylphenyl)-2-(4-phenyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

This compound’s unique combination of indole, triazole, and thioamide functionalities sets it apart. The structural configuration allows for versatile reactions and potential applications across different scientific fields. Additionally, its specific molecular framework offers distinctive binding characteristics and reactivity compared to other similar compounds.

There you go: everything you need to know about this compound. Curious to delve deeper into any of these aspects, or shall we explore something new?

Activité Biologique

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the indole and triazole moieties. The general synthetic pathway includes:

- Formation of Indole Derivative : Starting with 1H-indole, various substituents are introduced to form the desired indole derivative.

- Triazole Synthesis : The introduction of a triazole ring is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Thioether Formation : The thioether linkage is formed by reacting the triazole with thiol compounds.

- Final Acetamide Coupling : The final step involves coupling with an acetamide to yield the target compound.

Anticancer Activity

The compound has shown promising results in various studies regarding its anticancer properties. Research indicates that derivatives containing the triazole moiety exhibit significant cytotoxic effects against different cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that related triazole compounds have IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . These findings suggest that the incorporation of the indole and triazole structures enhances the anticancer efficacy.

Antimicrobial Properties

The biological activity extends beyond anticancer effects; it also includes notable antimicrobial properties. Compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth:

- Antibacterial Activity : Studies have reported effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : The triazole ring is known to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through intrinsic pathways, leading to cell death .

- Antioxidant Properties : Some studies indicate that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c1-13-8-9-17(14(2)10-13)23-19(27)12-28-21-25-24-20(26(21)3)16-11-22-18-7-5-4-6-15(16)18/h4-11,22H,12H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLTUWQTNSILHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.